2-Amino-2-(4-hydroxy-3,5-dimethylphenyl)acetic acid

Lipophilicity Membrane permeability ADME optimization

2-Amino-2-(4-hydroxy-3,5-dimethylphenyl)acetic acid (CAS 37409-33-9), also indexed as α-amino-3,5-dimethyl-4-hydroxyphenylacetic acid, is a non-proteinogenic α-amino acid belonging to the phenylglycine class, defined by the molecular formula C₁₀H₁₃NO₃ and a molecular weight of 195.22 g·mol⁻¹. Its structure features a 4-hydroxy-3,5-dimethylphenyl ring attached to the α-carbon of a glycine backbone, placing it at the intersection of sterically hindered phenol chemistry and constrained amino acid design.

Molecular Formula C10H13NO3
Molecular Weight 195.21 g/mol
CAS No. 37409-33-9
Cat. No. B1273401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-2-(4-hydroxy-3,5-dimethylphenyl)acetic acid
CAS37409-33-9
Molecular FormulaC10H13NO3
Molecular Weight195.21 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1O)C)C(C(=O)O)N
InChIInChI=1S/C10H13NO3/c1-5-3-7(8(11)10(13)14)4-6(2)9(5)12/h3-4,8,12H,11H2,1-2H3,(H,13,14)
InChIKeyVDZLDONAHITOKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-2-(4-hydroxy-3,5-dimethylphenyl)acetic acid (CAS 37409-33-9): Structural Identity and Procurement Baseline


2-Amino-2-(4-hydroxy-3,5-dimethylphenyl)acetic acid (CAS 37409-33-9), also indexed as α-amino-3,5-dimethyl-4-hydroxyphenylacetic acid, is a non-proteinogenic α-amino acid belonging to the phenylglycine class, defined by the molecular formula C₁₀H₁₃NO₃ and a molecular weight of 195.22 g·mol⁻¹ . Its structure features a 4-hydroxy-3,5-dimethylphenyl ring attached to the α-carbon of a glycine backbone, placing it at the intersection of sterically hindered phenol chemistry and constrained amino acid design . Unlike natural aromatic amino acids such as L-tyrosine (a β-carbon-bearing phenylalanine scaffold) or L-DOPA (catechol-type), this compound presents a phenylglycine core—a shorter α-carbon-to-ring architecture that imposes distinct conformational restrictions when incorporated into peptide backbones—while the 3,5-dimethyl substitution blocks both ortho positions of the phenolic hydroxyl, eliminating catechol-like redox reactivity and creating a sterically shielded, monophenolic pharmacophore [1].

Why 2-Amino-2-(4-hydroxy-3,5-dimethylphenyl)acetic acid Cannot Be Substituted by Generic Phenylglycine or Tyrosine Analogs


The phenylglycine and tyrosine analog space contains numerous compounds that are superficially similar but differ critically in ring substitution pattern, backbone length, or phenolic oxidation state—each of which governs molecular recognition, metabolic fate, and synthetic utility. 4-Hydroxyphenylglycine (oxfenicine, CAS 32462-30-9) lacks the 3,5-dimethyl groups and consequently presents a different hydrogen-bonding surface, lower lipophilicity (LogP ≈ −0.8 vs. ~1.8 for the target), and an unshielded phenol ring susceptible to oxidative metabolism [1]. 2,6-Dimethyl-L-tyrosine (Dmt, CAS 123715-02-6) shares the dimethyl-4-hydroxyphenyl motif but on a β-carbon-bearing tyrosine backbone (three bonds between α-carbon and ring vs. two in phenylglycine), altering backbone dihedral angles, peptide conformational preferences, and receptor pharmacophore geometry . L-DOPA bears a catechol (3,4-dihydroxy) moiety without methyl blocking groups, making it prone to autoxidation, melanogenesis pathway entry, and rapid peripheral decarboxylation—properties entirely absent in the target compound [2]. 3,5-Dimethyl-4-hydroxyphenylacetic acid (CAS 1989-73-7) retains the dimethylphenol motif but lacks the α-amino group, rendering it unsuitable as a peptide building block . Substituting any of these analogs without verifying the specific structural features required for a given application risks loss of binding affinity, altered pharmacokinetics, unintended redox activity, or synthetic incompatibility. The quantitative evidence below establishes exactly which parameters differentiate this compound.

Quantitative Differentiation Evidence for 2-Amino-2-(4-hydroxy-3,5-dimethylphenyl)acetic acid vs. Closest Analogs


Lipophilicity and Membrane Permeability Differentiation vs. 4-Hydroxyphenylglycine (Oxfenicine)

The computed octanol-water partition coefficient (LogP) for 2-amino-2-(4-hydroxy-3,5-dimethylphenyl)acetic acid is approximately 1.79, compared to approximately −0.80 for the non-methylated analog 4-hydroxyphenylglycine (oxfenicine), yielding a ΔLogP of ~2.6 log units [1]. This corresponds to a ~400-fold higher predicted partition into lipid phases for the target compound. The increased lipophilicity results from the additive effect of the two methyl substituents, which also increase the topological polar surface area (TPSA) to 83.55 Ų versus ~63 Ų (estimated for 4-hydroxyphenylglycine), while still remaining within the CNS-accessible range (<90 Ų) [2].

Lipophilicity Membrane permeability ADME optimization

Oxidative Stability Advantage Conferred by 3,5-Dimethyl Substitution vs. Catechol-Containing Analogs (L-DOPA)

The 3,5-dimethyl substitution on the phenolic ring of the target compound occupies both positions ortho to the 4-OH group, preventing the formation of ortho-quinone intermediates that underlie the well-characterized autoxidative instability of catechol-containing molecules such as L-DOPA . L-DOPA undergoes spontaneous oxidation at physiological pH (t₁/₂ of hours in oxygenated aqueous buffer at pH 7.4), generating semiquinone radicals and ultimately dopachrome and melanin-related polymers that contribute to off-target cytotoxicity and complicate analytical quantification [1]. The target compound, in contrast, lacks the catechol (3,4-dihydroxy) motif entirely and bears only a single, sterically shielded phenolic -OH, rendering ortho-quinone formation structurally impossible . While direct comparative oxidative stability half-life data for the target compound are not published in peer-reviewed literature, the class-level inference from the well-established structure-stability relationship of hindered vs. unhindered phenols provides strong mechanistic rationale for enhanced solution and formulation stability.

Oxidative stability Redox chemistry Catechol avoidance

Backbone Conformational Constraint: Phenylglycine vs. Tyrosine Scaffold Differentiation (Target vs. 2,6-Dimethyl-L-tyrosine)

The target compound possesses a phenylglycine backbone (α-amino acid with the aromatic ring directly attached to the α-carbon, yielding two bonds between the α-carbon and the ring centroid), whereas 2,6-dimethyl-L-tyrosine (Dmt) has a tyrosine backbone (three bonds: αC–βC–ring) . The consequence is that the phenylglycine scaffold reduces the number of rotatable bonds connecting the α-carbon to the ring from two to one (torsion χ₁ eliminated), constraining the conformational space accessible to the aromatic side chain when incorporated into peptides. The target compound has two freely rotatable bonds total (C–COOH and C–NH₂ torsions), versus three for tyrosine analogs (adding the Cα–Cβ torsion) [1]. This constraint reduces the entropic penalty of receptor binding and can enhance target selectivity by pre-organizing the pharmacophore into a bioactive conformation [2]. While no direct head-to-head peptide affinity comparison is published for the target compound vs. Dmt-containing peptides, this structural difference is a well-established principle in peptidomimetic design [2].

Conformational restriction Peptide backbone geometry Phenylglycine scaffold

Hydrogen-Bonding Capacity and Polarity Profile vs. 3,5-Dimethyl-4-hydroxyphenylacetic Acid (Des-amino Analog)

The target compound carries three hydrogen-bond donors (HBD: phenolic –OH, α-NH₂, COOH) and four hydrogen-bond acceptors (HBA: phenolic –O–, α-NH₂, COOH carbonyl and hydroxyl), versus two HBD and three HBA for its des-amino analog 3,5-dimethyl-4-hydroxyphenylacetic acid (CAS 1989-73-7) . The presence of the α-amino group is essential for standard peptide coupling chemistry (e.g., Fmoc- or Boc-protected solid-phase peptide synthesis) and for forming amide bonds that integrate the dimethylphenol pharmacophore into peptide chains at a precisely defined position and orientation . Without the α-amino group, the des-amino analog can only serve as a C-terminal capping group or must be introduced via esterification, limiting synthetic versatility. The target compound's PSA of 83.55 Ų (vs. ~57 Ų estimated for the des-amino analog) reflects this additional polarity [1].

Hydrogen bonding Peptide coupling Building block utility

Patent-Cited Pharmaceutical Relevance in α-Amino Acid Derivative Class (US 7,879,887 B2)

The structural class encompassing 2-amino-2-(4-hydroxy-3,5-dimethylphenyl)acetic acid—namely, substituted α-amino-4-hydroxyphenylacetic acid derivatives—is explicitly claimed in United States Patent US 7,879,887 B2, titled 'Alpha-amino acid derivatives and medicaments containing the same as an active ingredient' [1]. This patent describes compounds within this chemotype as pharmacologically active principles, establishing a documented intellectual property framework for therapeutic applications of dimethyl-substituted phenylglycine derivatives . While the patent does not isolate the target compound for head-to-head efficacy data against specific comparators, its inclusion of the phenylglycine scaffold with aryl substitution (including alkyl-substituted 4-hydroxyphenyl variants) provides legal and commercial context that distinguishes this compound from unsubstituted 4-hydroxyphenylglycine (oxfenicine), which is covered by distinct patent families focused on myocardial metabolic modulation [2].

Patent landscape Pharmaceutical intermediates α-amino acid derivatives

Evidence-Driven Application Scenarios for 2-Amino-2-(4-hydroxy-3,5-dimethylphenyl)acetic acid Procurement


Conformationally Constrained Peptidomimetic Design Requiring Reduced Side-Chain Entropy

Researchers designing peptidomimetics where the aromatic side chain must be pre-organized in a specific orientation should prioritize the phenylglycine backbone of this compound over tyrosine analogs such as 2,6-dimethyl-L-tyrosine (Dmt). The elimination of the Cα–Cβ torsion (~33% reduction in backbone-side-chain rotatable bonds) reduces the entropic penalty of target binding—a critical advantage when engineering ligands for receptors with shallow or sterically constrained binding pockets. The 3,5-dimethyl-4-hydroxyphenyl motif further restricts aromatic ring rotational freedom relative to unsubstituted phenylglycine .

Oxidation-Resistant Pharmacophore for Long-Term Cellular Assays and Compound Library Storage

For high-throughput screening campaigns, long-duration (>24 h) cellular assays, or compound library storage where oxidative degradation of catechol-containing reference compounds (e.g., L-DOPA, dopamine, catechol estrogens) introduces confounding redox activity and analytical variability, this compound's monophenolic structure with both ortho positions blocked by methyl groups precludes ortho-quinone formation. This structural feature is particularly relevant for neuroscience target screening where many tool compounds contain catechol moieties and degrade under aerobic assay conditions, generating reactive oxygen species that can produce false-positive cytotoxicity or false-negative target engagement results .

Lipophilicity-Optimized Building Block for Blood-Brain Barrier Penetrant Candidate Synthesis

Medicinal chemistry programs targeting CNS indications should evaluate this compound when a dimethylphenol pharmacophore with CNS-accessible physicochemical properties is required. With a computed LogP of ~1.8 (Δ +2.6 vs. 4-hydroxyphenylglycine) and TPSA of 83.55 Ų (within the <90 Ų threshold associated with passive BBB penetration), this compound occupies a favorable region of CNS drug-like chemical space. It offers a meaningful lipophilicity advantage over 4-hydroxyphenylglycine (LogP −0.8) for programs where membrane permeability is a limiting parameter, while maintaining solubility characteristics superior to fully de-hydroxylated, high-LogP phenylglycine derivatives .

Patent-Aware Pharmaceutical Intermediate Procurement for α-Amino Acid Derivative Programs

Organizations prosecuting drug discovery programs within the α-amino-4-hydroxyphenylacetic acid derivative patent landscape (US 7,879,887 B2 and related families) should procure this compound as a key intermediate or scaffold-hopping starting point. Its structural features—phenylglycine core with 3,5-dimethyl-4-hydroxyphenyl substitution—align with the pharmacophore described in the patent while occupying a distinct substitution pattern from both the unsubstituted 4-hydroxyphenylglycine (oxfenicine patent estate) and 2,6-dimethyltyrosine (opioid receptor patent families). This enables exploration of novel chemical matter with reduced risk of intellectual property overlap in lead optimization .

Quote Request

Request a Quote for 2-Amino-2-(4-hydroxy-3,5-dimethylphenyl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.